Octadecylmagnesium chloride

Catalog No.
S1491510
CAS No.
116980-66-6
M.F
C18H37ClMg
M. Wt
313.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecylmagnesium chloride

CAS Number

116980-66-6

Product Name

Octadecylmagnesium chloride

IUPAC Name

magnesium;octadecane;chloride

Molecular Formula

C18H37ClMg

Molecular Weight

313.2 g/mol

InChI

InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1

InChI Key

BNWJANSKVJZWMB-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]

Octadecylmagnesium chloride is an organomagnesium compound with the chemical formula C18_{18}H37_{37}ClMg. It belongs to the class of Grignard reagents, which are widely used in organic synthesis due to their nucleophilic properties. This compound features a long hydrophobic alkyl chain (octadecyl) attached to a magnesium atom, which is coordinated with a chloride ion. The structure allows it to participate in various

Octadecylmagnesium chloride is a flammable and air-sensitive compound. Key safety concerns include:

  • Flammability: The organic solvent THF, in which it's usually sold, is flammable. Proper handling and storage are crucial [].
  • Air and moisture sensitivity: Exposure to air or moisture can lead to decomposition, releasing flammable hydrogen gas and potentially toxic magnesium chloride fumes [].
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation [].
  • Grignard Reaction

    This is the most common application, where octadecylmagnesium chloride acts as a Grignard reagent. Grignard reagents are powerful nucleophiles capable of reacting with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction is crucial for the synthesis of a wide range of organic molecules, including alcohols, alkenes, and even complex natural products.

  • Asymmetric Synthesis

    Octadecylmagnesium chloride can be employed in asymmetric synthesis, a technique for creating chiral molecules with high enantioselectivity (favoring one specific mirror image). This is achieved by using chiral ligands or catalysts in conjunction with the Grignard reagent.

Other Research Applications

Beyond organic synthesis, octadecylmagnesium chloride has applications in other scientific research areas:

  • Organometallic Chemistry

    This field studies the properties and behavior of organometallic compounds, which contain carbon-metal bonds. Octadecylmagnesium chloride can serve as a precursor to other organomagnesium compounds used in various organometallic reactions and research.

  • Material Science

    Research in material science explores novel materials with specific properties. Octadecylmagnesium chloride can be used in the synthesis of certain organometallic precursors for the development of functional materials.

  • Nucleophilic Addition: It reacts with carbonyl compounds (like aldehydes and ketones) to form alcohols. The reaction typically proceeds as follows:
    R2C=O+C18H37MgClR2C(OH)C18H37+MgCl2\text{R}_2C=O+\text{C}_{18}\text{H}_{37}\text{MgCl}\rightarrow \text{R}_2C(OH)\text{C}_{18}\text{H}_{37}+\text{MgCl}_2
  • Coupling Reactions: This Grignard reagent can participate in cross-coupling reactions with organic halides, leading to the formation of larger organic molecules.
  • Reactions with Water: It reacts vigorously with water, producing octadecane and magnesium hydroxide:
    C18H37MgCl+H2OC18H38+Mg OH Cl\text{C}_{18}\text{H}_{37}\text{MgCl}+\text{H}_2\text{O}\rightarrow \text{C}_{18}\text{H}_{38}+\text{Mg OH }\text{Cl}

These reactions highlight the versatility of octadecylmagnesium chloride in organic synthesis.

The synthesis of octadecylmagnesium chloride typically involves the reaction of magnesium metal with octadecyl chloride in an anhydrous ether solvent, such as tetrahydrofuran (THF). The general procedure is as follows:

  • Preparation of Magnesium Chloride: Magnesium metal is placed in an inert atmosphere (usually argon) to prevent oxidation.
  • Addition of Octadecyl Chloride: Octadecyl chloride is added dropwise to the magnesium, initiating the Grignard reaction.
  • Solvent Use: The reaction is typically conducted in THF or diethyl ether, which stabilizes the Grignard reagent.
  • Completion and Workup: After completion, the mixture is quenched with water or acid to remove unreacted materials and isolate the product.

This method allows for high yields of octadecylmagnesium chloride, which can be further purified if necessary.

Octadecylmagnesium chloride has several applications:

  • Organic Synthesis: It is primarily used as a reagent in organic synthesis for forming carbon-carbon bonds.
  • Polymer Chemistry: It can serve as a precursor for synthesizing long-chain alkyl polymers.
  • Surface Modification: Due to its hydrophobic nature, it is used in modifying surfaces for various applications, including coatings and drug delivery systems.

Interaction studies involving octadecylmagnesium chloride focus on its reactivity with various substrates and its behavior in different chemical environments. For instance:

  • Reactivity with Carbonyls: Studies have shown that octadecylmagnesium chloride effectively adds to carbonyl groups, demonstrating its utility in synthesizing alcohols.
  • Stability in Different Solvents: Research indicates that its stability can vary significantly depending on the solvent used, impacting its reactivity and application potential.

These studies are crucial for understanding how this compound can be utilized effectively in synthetic chemistry.

Octadecylmagnesium chloride shares similarities with other long-chain organomagnesium compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Hexadecylmagnesium bromideOrganomagnesiumShorter alkyl chain; more soluble in nonpolar solvents
Dodecylmagnesium chlorideOrganomagnesiumShorter chain; used primarily in surfactant applications
OctadecyllithiumOrganolithiumLithium instead of magnesium; often more reactive

Uniqueness

Octadecylmagnesium chloride's uniqueness lies in its long hydrophobic chain, which enhances its utility in creating lipid-based materials and modifying surfaces for specific applications. Its relatively high molecular weight compared to shorter-chain analogs allows for distinct properties that are advantageous in certain synthetic pathways and applications.

Hydrogen Bond Acceptor Count

2

Exact Mass

312.2434206 g/mol

Monoisotopic Mass

312.2434206 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-15

Explore Compound Types